8-Chloro-N-[(2-methoxyphenyl)methyl][1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Description
8-chloro-N-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, contributes to its wide range of applications in medicinal chemistry.
Properties
CAS No. |
903131-02-2 |
|---|---|
Molecular Formula |
C17H14ClN5O |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
8-chloro-N-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C17H14ClN5O/c1-24-15-5-3-2-4-11(15)9-19-16-17-22-20-10-23(17)14-8-12(18)6-7-13(14)21-16/h2-8,10H,9H2,1H3,(H,19,21) |
InChI Key |
GQUZHKJTBSOQNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps :
Formation of the Triazole Ring: The triazole ring is formed through the reaction of an appropriate hydrazine derivative with a suitable nitrile.
Fusion with Quinoxaline: The triazole ring is then fused with a quinoxaline moiety through a cyclization reaction.
Substitution Reaction: The final step involves the substitution of a chlorine atom at the 8th position of the quinoxaline ring with the N-[(2-methoxyphenyl)methyl] group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The chlorine atom at the 8th position can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazoloquinoxalines depending on the nucleophile used.
Scientific Research Applications
8-chloro-N-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-chloro-N-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets :
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as adenosine receptors and kinases.
Pathways Involved: It modulates signaling pathways related to cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth and the induction of cell death.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: A parent compound with similar biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Known for its DNA intercalation properties and anticancer activity.
8-chloro-2-methyl-6-phenyl-2,4-dihydro-1H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine: Another derivative with potential therapeutic applications.
Uniqueness
8-chloro-N-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
